Ethyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,5-dimethyl-1,3-thiazole-4-carboxylic acid with ethyl chloroformate to form an intermediate ester. This intermediate is then reacted with 2,5-dimethyl-1,3-thiazole-4-amine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole rings can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
Ethyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is unique due to its dual thiazole rings and specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C13H15N3O3S2 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
ethyl 2-[(2,5-dimethyl-1,3-thiazole-4-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H15N3O3S2/c1-5-19-12(18)10-6(2)14-13(21-10)16-11(17)9-7(3)20-8(4)15-9/h5H2,1-4H3,(H,14,16,17) |
InChI Key |
DZRCROOLDWIDLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(SC(=N2)C)C)C |
Origin of Product |
United States |
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